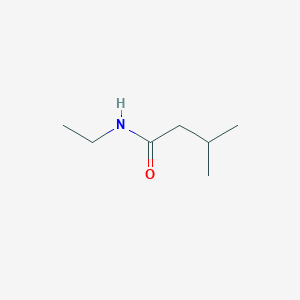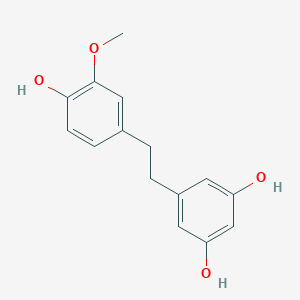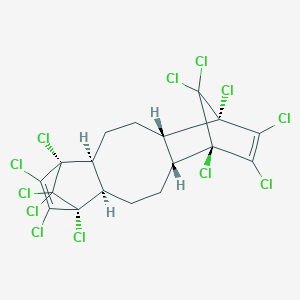
抗十二氯五环十八二烯
描述
Anti-dodecachloropentacyclooctadecadiene is a chemical compound with the molecular formula C18H12Cl12 . It has an average mass of 653.724 Da and a monoisotopic mass of 647.720154 Da . It has 8 defined stereocenters .
Molecular Structure Analysis
The molecular structure of Anti-dodecachloropentacyclooctadecadiene is complex, with 8 defined stereocenters . The compound has a molecular formula of C18H12Cl12 .Physical And Chemical Properties Analysis
Anti-dodecachloropentacyclooctadecadiene has a molecular formula of C18H12Cl12, an average mass of 653.724 Da, and a monoisotopic mass of 647.720154 Da .科学研究应用
Construction Industry Applications
Anti-dechlorane plus (Anti-DP) is used in the construction industry for enhancing fire safety in materials such as tower cranes, concrete plants, and hydraulic crushers. It is incorporated into cables, wire harnesses, connectors, and insulation tapes to prevent fire hazards .
Electronics and Electrical Applications
In electronics, Anti-DP serves as a flame retardant in computer connectors, plastic roofing materials, and electrical wire and cable coatings. The addition proportion of Anti-DP can range from 5 to 35%, providing essential fire resistance to these components .
Medical Equipment Safety
Anti-DP is utilized in medical equipment to ensure safety against fire risks. It is found in devices such as ultrasound diagnostic devices, magnetic resonance imaging systems, X-ray imaging systems, and flexible endoscopes .
Environmental Impact Studies
Research on Anti-DP also focuses on its role as an environmental pollutant. Studies are conducted to understand its occurrence, composition, and spatial distribution in the environment .
Alternative to Other Flame Retardants
The European Commission has listed Anti-DP as a potential alternative to 27 compounds used in electronic applications due to its cost-effectiveness, low density, and high thermal and photochemical stabilities compared to other brominated flame retardants .
Waste Management Research
Investigations into the effects of Anti-DP on waste-activated sludge anaerobic fermentation have been carried out. These studies aim to understand the mechanisms by which Anti-DP influences waste treatment processes .
作用机制
Target of Action
Anti-Dechlorane Plus (Anti-DP), also known as Anti-dodecachloropentacyclooctadecadiene, is a highly chlorinated flame retardant . It primarily targets waste-activated sludge in anaerobic fermentation . The compound interacts with key acid-producing bacteria, such as Firmicutes and Actinobacteriathe .
Mode of Action
Anti-DP has a significant inhibitory effect on sludge anaerobic fermentation . It promotes the disintegration of sludge but inhibits the process of hydrolysis and acidification . Anti-DP also inhibits the release of soluble bound extracellular polymers (SB-EPS) in sludge . At the genus level, Anti-DP reduces the relative abundance of Proteiniclasticum and Mycobacterium .
Biochemical Pathways
The presence of Anti-DP affects the production of short-chain fatty acids (SCFA) from waste-activated sludge anaerobic fermentation . SCFA are intermediate valuable products that can be used as the preferred carbon source for enhanced biological nitrogen removal, microbial fuel cells, etc . The efficiency of SCFA production from waste-activated sludge fermentation is significantly inhibited by Anti-DP .
Pharmacokinetics
Anti-DP is a persistent compound in the environment, subject to long-range atmospheric transport, bio-magnification, and bioaccumulation in biota through the food chain . It is poorly soluble in water, extremely lipophilic, and photostable . The half-life of Anti-DP in water is more than 24 years, and in sediments, it is approximately 17 years .
Result of Action
The presence of Anti-DP leads to significant adverse human health and environmental effects . It is likely, as a result of its long-range environmental transport, to lead to significant adverse human health and environmental effects . The compound is detected in humans, wildlife, and environmental samples globally, including the Arctic and Antarctic .
Action Environment
Environmental factors such as urbanization and industrialization affect the distribution of Anti-DP . High levels of Anti-DP have been found in urban areas relative to rural areas . Tidal movement also incorporates in the transport of Anti-DP across the aquatic system .
属性
IUPAC Name |
(1R,2R,5R,6R,9S,10S,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6-,7+,8+,13-,14-,15+,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQAJOWXNCOPY-VBCJEVMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]5(C(=C([C@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016864 | |
| Record name | anti-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anti-dodecachloropentacyclooctadecadiene | |
CAS RN |
135821-74-8 | |
| Record name | Dodecachloropentacyclooctadecadiene, anti- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | anti-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECACHLOROPENTACYCLOOCTADECADIENE, ANTI- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1OSJ03H46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the environmental significance of anti-Dechlorane Plus (anti-DP) detection in remote areas like the Arctic and Antarctica?
A1: The detection of anti-DP in pristine environments like the Arctic and Antarctica [] highlights its potential for long-range atmospheric transport []. This raises concerns about the global spread of this emerging contaminant and its potential impacts on these fragile ecosystems.
Q2: How does the fractional abundance of anti-Dechlorane Plus (anti-DP) in environmental samples provide insights into its degradation?
A2: Studies analyzing environmental samples like soil and lichen from the Fildes Peninsula in Antarctica observed lower anti-DP fractions (fanti) compared to commercial products []. This suggests that syn-DP may be more persistent in the environment, potentially due to differences in degradation pathways.
Q3: What do the findings on anti-Dechlorane Plus (anti-DP) levels in indoor dust from Adelaide, Australia suggest about its usage trends compared to polybrominated diphenyl ethers (PBDEs)?
A3: Research on indoor dust from Adelaide, Australia, revealed lower levels of anti-DP and other alternative halogenated flame retardants (AHFRs) compared to PBDEs, even decades after PBDE restrictions []. This contrasts with trends observed in other countries, indicating region-specific differences in flame retardant usage patterns and potential regulations.
Q4: What does the presence of anti-Dechlorane Plus (anti-DP) in cord blood indicate?
A4: The detection of anti-DP in cord blood samples demonstrates its ability to cross the human placenta [], exposing developing fetuses to this contaminant. This highlights the potential for adverse health outcomes later in life due to prenatal exposure.
Q5: How does the biomagnification potential of anti-Dechlorane Plus (anti-DP) compare to other persistent organic pollutants?
A5: Studies on freshwater food webs in South China revealed that while both syn-DP and anti-DP biomagnify, their trophic magnification factors (TMFs) are lower than highly persistent PCB congeners []. This suggests that although anti-DP can accumulate in food webs, its biomagnification potential might be lower compared to some legacy pollutants.
Q6: What can the identification of a dechlorination product of anti-Dechlorane Plus (anti-DP) in human serum samples suggest?
A6: The detection of a dechlorination product, [-Cl + H], in serum samples from e-waste workers suggests that anti-DP may undergo metabolic transformations in the human body []. This finding highlights the need to further investigate the potential health implications of these metabolites.
Q7: How does the affinity of anti-Dechlorane Plus (anti-DP) for human serum albumin (HSA) potentially influence its distribution and accumulation in the human body?
A7: Studies have shown that anti-DP exhibits a higher affinity for HSA compared to syn-DP []. This difference in binding affinity could lead to variations in their distribution and accumulation within the human body.
Q8: What are the major routes of human exposure to anti-Dechlorane Plus (anti-DP)?
A8: While further research is needed, current studies suggest that dust ingestion is a significant exposure pathway for anti-DP, particularly for toddlers []. Dermal absorption may also play a role, especially for adults []. Inhalation exposure from indoor and outdoor air is also possible, as evidenced by the detection of DP in air samples [].
Q9: What analytical techniques are commonly employed for the detection and quantification of anti-Dechlorane Plus (anti-DP) in environmental and biological matrices?
A9: Several analytical methods have been developed for anti-DP analysis, including:
- Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNI-MS): This technique provides high sensitivity and selectivity for analyzing anti-DP and its isomers in various matrices, including water, sediment, and biological samples [, , ].
- Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Chemical Ionization (NCI) mode: This method offers high sensitivity and selectivity for measuring anti-DP in environmental samples like indoor dust [].
- Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) coupled with GC-ECNI-MS: This approach utilizes minimal solvent and allows for rapid extraction and determination of Dechlorane compounds, including anti-DP, in aqueous samples [].
- Selective Pressurized Liquid Extraction (SPLE) followed by GC-ECNI-MS: This technique employs novel sorbents like Mg-Al layered double oxides (Mg–Al-LDOs) for efficient extraction and purification of dechloranes, including anti-DP, from complex matrices like sediment and soil [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







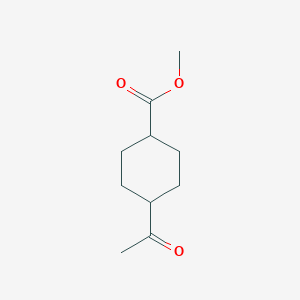
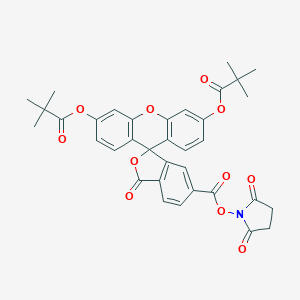

![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)


